molecular formula C9H9NO3 B095474 2-Hydroxy-5-nitroindane CAS No. 16513-67-0

2-Hydroxy-5-nitroindane

Cat. No. B095474
Key on ui cas rn: 16513-67-0
M. Wt: 179.17 g/mol
InChI Key: VAPGHIYRAUSHOH-UHFFFAOYSA-N
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Patent
US08927548B2

Procedure details

5-nitro-indan-2-ol (450 mg, 2.5 mmol) was hydrogenated using Pd/C (10%, dry, 100 mg) and H2 balloon at 1 atm at room temperature. Pd/C was filtered off through a pad of celite and the mother liquid was concentrated to give the crude product, 5-Amino-indan-2-ol.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([OH:13])[CH2:7]2)([O-])=O>[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([OH:13])[CH2:7]2

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CC(CC2=CC1)O
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
Pd/C was filtered off through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquid was concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C=C2CC(CC2=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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